Oseltamivir-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

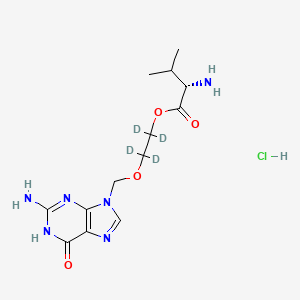

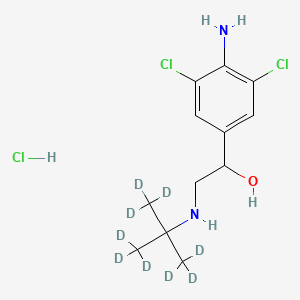

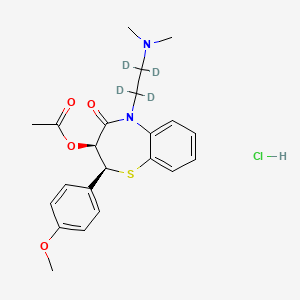

The molecular structure of Oseltamivir-d3 is similar to that of Oseltamivir, with the difference being the presence of deuterium . There are studies on the molecular docking analysis of N-substituted Oseltamivir derivatives .Chemical Reactions Analysis

Oseltamivir is extensively converted to the active metabolite, oseltamivir carboxylate, by esterases located predominantly in the liver .Physical and Chemical Properties Analysis

This compound is a solid white to off-white compound . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique

Traitement du virus de la grippe chez les souris obèses

L'oseltamivir est utilisé dans le traitement des souris obèses infectées par le virus de la grippe {svg_1}. L'étude suggère que l'obésité réduit l'efficacité du traitement à l'oseltamivir dans le modèle de souris génétiquement obèses {svg_2}. Le traitement n'améliore pas l'élimination virale chez les souris obèses {svg_3}. Bien qu'aucune variante traditionnelle associée à la résistance à l'oseltamivir n'ait émergé, le traitement médicamenteux n'a pas réussi à éteindre la population virale et a conduit à une résistance phénotypique aux médicaments in vitro {svg_4}.

Application dans les catalyseurs hétérogènes

La synthèse de l'oseltamivir à partir de l'acide quinique implique une acétalisation et une formation d'ester {svg_5}. Ces réactions sont catalysées par des acides ou des bases, ce qui peut être réalisé par des catalyseurs hétérogènes {svg_6}. Les solides sulfoniques sont des catalyseurs acides efficaces pour les réactions d'acétalisation et d'estérification {svg_7}. L'hydroxyde de tétraalkylammonium supporté ou le 1,5,7-triazabicyclo[4.4.0]déc-5-ène sont également des catalyseurs basiques efficaces pour l'alcoolisation des lactones {svg_8}.

Développement de l'oseltamivir chez Gilead Sciences

Gilead Sciences a été impliquée dans la découverte et le développement de l'oseltamivir {svg_9}. La société a mené des recherches approfondies sur le médicament, contribuant à notre compréhension de ses applications et de son efficacité {svg_10}.

Safety and Hazards

Orientations Futures

Oseltamivir is appropriate for treating acute, uncomplicated influenza A or B illness in adults and pediatric patients, including neonates greater than two weeks of age . Nevertheless, multiple national advisory bodies have endorsed using oseltamivir as soon as possible (ideally less than 48 hours after symptom onset) for patients hospitalized with influenza or significant comorbidities, making them at high risk for complications . This suggests that Oseltamivir-d3, as a labeled version of Oseltamivir, may also have similar applications in the future.

Mécanisme D'action

Target of Action

Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the viral replication process .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from host cells, thereby disrupting the viral replication process . Oseltamivir is ingested in the form of a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate .

Biochemical Pathways

Oseltamivir’s action affects the viral replication pathway. By inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step in the release of new virus particles . This disruption of the viral life cycle reduces the spread of the virus within the host.

Pharmacokinetics

Oseltamivir has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and its active metabolite, oseltamivir carboxylate, are dose-proportional after repeated doses . More than 75% of an oral dose reaches the circulation as oseltamivir carboxylate .

Result of Action

The inhibition of neuraminidase by oseltamivir results in a decrease in the severity and duration of influenza symptoms . It also reduces the risk of complications such as pneumonia and respiratory failure . The clinical benefit is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

Environmental factors can influence the action of oseltamivir. This could potentially expose natural influenza reservoirs, such as wild ducks, to the drug, potentially leading to the development of drug resistance . Therefore, prudent use of oseltamivir and improved sewage treatment strategies are recommended .

Analyse Biochimique

Biochemical Properties

Oseltamivir-d3 interacts with the influenza virus neuraminidase, a glycoprotein found on the virion surface . The interaction between this compound and neuraminidase prevents the release of new virus particles from host cells .

Cellular Effects

This compound has been shown to reduce inflammation and facilitate the establishment of cross-strain protective T cell memory to influenza viruses . It reduces the duration of flu symptoms by only 12–24 hours .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cell, thereby disrupting viral replication .

Temporal Effects in Laboratory Settings

In treatment trials, this compound was shown to reduce the time to first alleviation of symptoms by 16.8 hours . The effectiveness decreases significantly after 48 hours .

Dosage Effects in Animal Models

In animal models, the administration of a 5.08 mg/kg dose of Oseltamivir phosphate twice daily for 5 days resulted in the same median area under the plasma concentration-time curve as that observed in humans at the approved dose of 75 mg twice daily for 5 days .

Metabolic Pathways

This compound is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into the active metabolite, Oseltamivir carboxylate . This metabolite is then excreted by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues via P-glycoprotein (P-gp), a transporter protein . The brain distribution of this compound was found to be increased in mdr1a/1b knockout mice compared with wild-type mice .

Subcellular Localization

Given its role as an inhibitor of the viral neuraminidase enzyme, it is likely to be localized where this enzyme is present, typically on the surface of the virus .

Propriétés

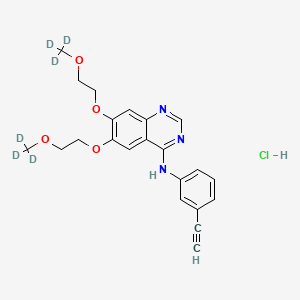

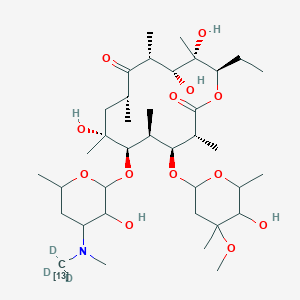

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oseltamivir-d3 involves the conversion of starting material shikimic acid into the final product Oseltamivir-d3 through a series of chemical reactions.", "Starting Materials": [ "Shikimic acid", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Hydrogen gas", "Palladium on carbon", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Thionyl chloride", "Ammonium hydroxide", "Sodium bicarbonate", "Chloroacetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methyl iodide", "Sodium chloride", "Sulfuric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Shikimic acid is reacted with deuterium oxide and sodium hydroxide to form 3-dehydroshikimic acid-d3.", "3-Dehydroshikimic acid-d3 is then reacted with methanol and hydrogen gas in the presence of palladium on carbon to form 3-deoxy-4,5-dihydroxyphenylalanine-d3.", "3-Deoxy-4,5-dihydroxyphenylalanine-d3 is then reacted with acetic anhydride and triethylamine to form 3-acetoxy-4,5-dihydroxyphenylalanine-d3.", "3-Acetoxy-4,5-dihydroxyphenylalanine-d3 is then reacted with dimethylformamide and thionyl chloride to form 3-acetamido-4,5-dihydroxyphenylalanine-d3.", "3-Acetamido-4,5-dihydroxyphenylalanine-d3 is then reacted with ammonium hydroxide to form Oseltamivir-d3.", "To prepare the starting material 3-dehydroshikimic acid-d3, shikimic acid is reacted with deuterium oxide and sodium hydroxide.", "To prepare the starting material 3-deoxy-4,5-dihydroxyphenylalanine-d3, 3-dehydroshikimic acid-d3 is reacted with methanol and hydrogen gas in the presence of palladium on carbon.", "To prepare the starting material 3-acetoxy-4,5-dihydroxyphenylalanine-d3, 3-deoxy-4,5-dihydroxyphenylalanine-d3 is reacted with acetic anhydride and triethylamine.", "To prepare the starting material 3-acetamido-4,5-dihydroxyphenylalanine-d3, 3-acetoxy-4,5-dihydroxyphenylalanine-d3 is reacted with dimethylformamide and thionyl chloride.", "To prepare the final product Oseltamivir-d3, 3-acetamido-4,5-dihydroxyphenylalanine-d3 is reacted with ammonium hydroxide.", "Other reactions involved in the synthesis pathway include the use of sodium bicarbonate, chloroacetic acid, sodium borohydride, sodium cyanoborohydride, methyl iodide, sodium chloride, sulfuric acid, ethyl acetate, and water for various purification and isolation steps." ] } | |

Numéro CAS |

1093851-61-6 |

Formule moléculaire |

C16H25N2O4D3 |

Poids moléculaire |

315.43 |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

196618-13-0(unlabelled) |

Synonymes |

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |

Étiquette |

Oseltamivir |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.